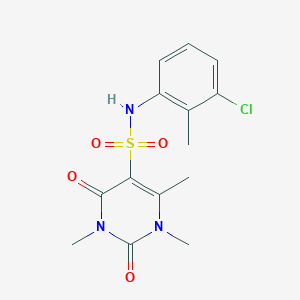
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CMPD1 and is a potent inhibitor of the enzyme NADPH oxidase 4 (NOX4). This enzyme is known to play a critical role in the production of reactive oxygen species (ROS) in various cell types, and its inhibition has been linked to a range of physiological and pathological processes.
Applications De Recherche Scientifique
Environmental Monitoring
A method was developed for the determination of selected maize and grain herbicides, including their transformation products, in environmental waters. This procedure, which combines solid-phase extraction with liquid chromatography–tandem mass spectrometry, demonstrates the importance of monitoring environmental contaminants and their by-products to assess their ecological impact. The methodology is capable of identifying and quantifying polar and acidic herbicides at sub-100 ng/L levels, underscoring its utility in tracking environmental pollution and ensuring water quality (Laganà et al., 2002).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety aims to develop antibacterial agents. These compounds have been found to possess high activities, suggesting their potential in combating bacterial infections. This exploration into sulfonamide chemistry broadens the scope of antimicrobial drug development, providing a foundation for the synthesis of new agents that could address the rising challenge of antibiotic resistance (Azab et al., 2013).
Anticancer and Radiosensitizing Agents
Sulfonamide derivatives were synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. Compounds demonstrated higher activity than doxorubicin, a standard in cancer treatment, in inhibiting the growth of human tumor liver cell lines. These findings indicate the promising role of sulfonamide derivatives in enhancing the efficacy of radiotherapy and chemotherapy, offering new avenues for cancer treatment (Ghorab et al., 2015).
Development of Analytical Methods
The development of an enzyme-linked immunosorbent assay (ELISA) for the quantitation of metosulam, a herbicide, in soil and water samples highlights the application of sulfonamide derivatives in environmental analysis. This method allows for accurate, precise, and cost-effective detection of herbicide levels, facilitating the monitoring of agricultural chemical residues in the environment and ensuring compliance with safety standards (Parnell & Hall, 1998).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-8-10(15)6-5-7-11(8)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELNTKXWSQFXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

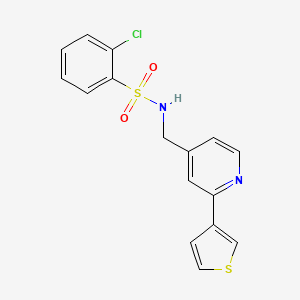

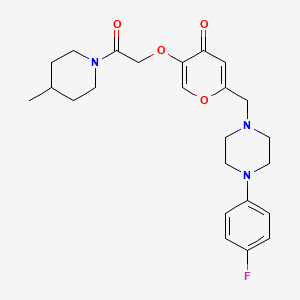
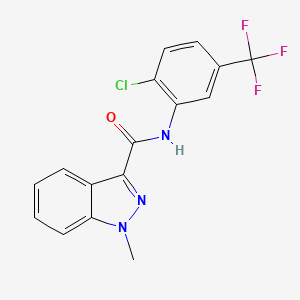
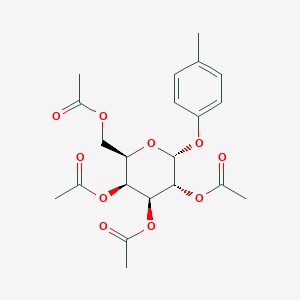
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)

![3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2420434.png)
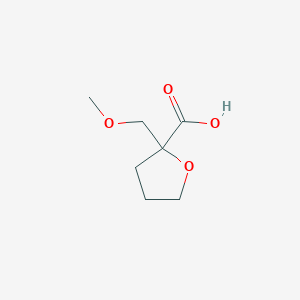
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
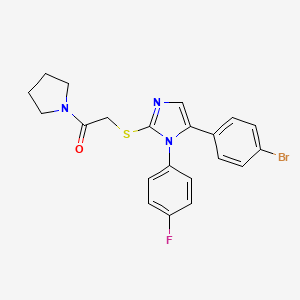
![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)
